(1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with pyrrolidine under specific conditions. One common method involves dissolving the starting materials in a suitable solvent, such as ethanol, and then cooling the solution to 0°C. The reaction mixture is stirred for a specified period, often around one hour, to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the output.
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is investigated for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are dysregulated .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science .
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but with different functional groups attached.
Uniqueness
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of a nitro group and a pyrrolidinyl group attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H12N4O3 |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
(2-methyl-4-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c1-11-8(7(6-10-11)13(15)16)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3 |
InChI Key |
KTVVYYLMWBKLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCCC2 |
Origin of Product |
United States |
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